8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
CAS No.: 2907-17-7
Cat. No.: VC17184954
Molecular Formula: C24H15FO2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2907-17-7 |
|---|---|
| Molecular Formula | C24H15FO2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 8-fluoro-3,3-diphenylbenzo[g][2]benzofuran-1-one |
| Standard InChI | InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
| Standard InChI Key | PSZLGKPDSWMVQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5 |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 8-fluoro-3,3-diphenylbenzo[g]benzofuran-1-one, reflects its fused naphthofuran core (Figure 1). Key structural features include:
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A naphtho[1,2-c]furan-1(3H)-one backbone, which combines a furan ring fused to a naphthalene system.
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Two phenyl groups at the 3-position, introducing steric bulk and π-conjugation.
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A fluorine substituent at the 8-position, which modulates electronic properties and enhances metabolic stability in potential pharmaceutical applications.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 2907-17-7 |
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 8-fluoro-3,3-diphenylbenzo[g]benzofuran-1-one |
| SMILES | C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5 |
| InChI Key | PSZLGKPDSWMVQI-UHFFFAOYSA-N |
The fluorine atom’s electronegativity () induces a dipole moment, polarizing the aromatic system and influencing intermolecular interactions. X-ray crystallography of analogous naphthofurans reveals planar fused rings with dihedral angles <5° between the naphthalene and furan moieties, suggesting strong conjugation .
Synthetic Methodologies
Copper-Catalyzed Oxidative Cyclization
A primary synthesis route involves copper(II) triflate-catalyzed oxidative cyclization of bifunctional aromatic precursors under an oxygen atmosphere. The mechanism proceeds via:
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Coordination of Cu(II) to electron-rich aromatic substrates.
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Electrophilic activation of the furan-forming carbon.
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Cyclization and subsequent oxidation to form the naphthofuranone core.
Reaction monitoring via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) confirms intermediate formation and product purity (>95%).
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Cu(OTf) (10 mol%) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Analytical Characterization
Spectroscopic Techniques
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H NMR (400 MHz, CDCl): Aromatic protons resonate at δ 7.12–8.18 ppm, with coupling constants () of 8–17 Hz indicating ortho- and meta-substitution .
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C NMR (100 MHz, CDCl): Carbonyl carbons appear at δ 173–181 ppm, while fluorinated carbons show coupling (~245 Hz).
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HRMS: Exact mass confirmed as 354.1024 (calculated for ).
X-Ray Crystallography
Although no crystal structure of 8-fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one is published, analogous compounds (e.g., 2-phenylnaphtho[2,3-b]furan-4,9-dione) exhibit:
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Planarity: Fused rings deviate <0.1 Å from coplanarity.
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Packing: Herringbone arrangements driven by C–H···O and π–π interactions (3.4–3.6 Å interplanar distances) .
Challenges and Future Directions
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Synthetic Scalability: Current copper-catalyzed methods require optimization for gram-scale production.
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Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.
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Materials Optimization: Crystal engineering could enhance charge transport in semiconductor applications.
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